molecular formula C₄H₈N₃Na₂O₅P·xH₂O B1141883 Disodium Phosphocreatine Hydrate CAS No. 1159882-55-9

Disodium Phosphocreatine Hydrate

Cat. No.: B1141883
CAS No.: 1159882-55-9
M. Wt: 255.08
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (500 MHz, D₂O): Phosphocreatine displays distinct methylene (δ 3.92 ppm) and methyl (δ 3.03 ppm) proton signals, while creatine shows split resonances at δ 3.89 and 3.05 ppm due to restricted molecular motion. ³¹P NMR identifies the phosphate group at δ -2.5 ppm, with signal intensity correlating to PCr/Pi ratios in muscle energetics.

Figure 1: ¹H NMR spectrum of phosphocreatine in aqueous solution

  • Peak at 2.5 ppm: Phosphocreatine-specific singlet (linewidth <3 Hz).
  • Peaks at 1.95 ppm: Overlapping creatine and phosphocreatine resonances.

Mass Spectrometric Profiling

High-resolution LC-MS/MS methods quantify disodium phosphocreatine ($$ m/z $$ 254.02 [M–H]⁻) and its metabolites creatine ($$ m/z $$ 132.08) and creatinine ($$ m/z $$ 114.07) in biological matrices. Fragmentation patterns include neutral loss of H₃PO₄ (−98 Da) and Na⁺ adducts at $$ m/z $$ 277.99.

Thermodynamic Stability and Degradation Pathways

Disodium phosphocreatine degrades via two primary pathways:

  • Hydrolysis : In aqueous solutions, phosphocreatine undergoes pH-dependent hydrolysis to creatine and inorganic phosphate ($$ t_{1/2} $$ = 2–4 hours at 37°C).
  • Dehydration : Heating above 100°C removes crystalline water, forming anhydrous CPS with altered bioavailability.

Key stability factors :

  • pH : Optimal stability at pH 7.0–7.5; degradation accelerates under acidic (pH <4) or alkaline (pH >9) conditions.
  • Temperature : Arrhenius plot shows activation energy of 85 kJ/mol for hydrolysis.

Degradation products :

  • Creatine (major)
  • Inorganic phosphate (PO₄³⁻)
  • Trace amounts of creatinine under prolonged storage.

Properties

CAS No.

1159882-55-9

Molecular Formula

C₄H₈N₃Na₂O₅P·xH₂O

Molecular Weight

255.08

Synonyms

N-[Imino(phosphonoamino)methyl]-N-methylglycine Disodium Salt Hydrate;  N-(Phosphonoamidino)sarcosine Disodium Salt;  Disodium Creatine Phosphate Hydrate

Origin of Product

United States

Comparison with Similar Compounds

Adenosine 5'-Triphosphate Disodium Salt Hydrate (ATP)

Property Disodium Phosphocreatine Hydrate ATP Disodium Salt Hydrate
CAS Number 19333-65-4 34369-07-8
Molecular Formula C₄H₈N₃Na₂O₅P·xH₂O C₁₀H₁₆N₅Na₂O₁₄P₃
Molecular Weight 255.08 g/mol 569.2 g/mol
Primary Role ATP regeneration via creatine kinase Direct energy currency in cells
Applications Energy buffering, enzymatic assays Chemiluminescent assays, cytokine studies
Storage -20°C -20°C
References

Key Difference : While both compounds participate in energy metabolism, ATP directly fuels cellular processes, whereas phosphocreatine acts as a rapid ATP buffer during high-energy demand .

Disodium Alpha-Glycerophosphate Hydrate

Property This compound Disodium Alpha-Glycerophosphate Hydrate
CAS Number 19333-65-4 57-03-4 (parent compound)
Molecular Formula C₄H₈N₃Na₂O₅P·xH₂O C₃H₇Na₂O₆P
Molecular Weight 255.08 g/mol 216.04 g/mol
Applications Energy metabolism, disease models Enteral nutrition, dietary supplements
Key Function Energy storage and transfer Phosphate source in metabolic pathways
References

Distinction : Disodium alpha-glycerophosphate is primarily used in nutritional and industrial contexts, lacking the direct role in ATP regeneration seen in phosphocreatine .

α-D-Glucose-1-Phosphate Disodium Hydrate

Property This compound α-D-Glucose-1-Phosphate Disodium Hydrate
Molecular Formula C₄H₈N₃Na₂O₅P·xH₂O C₆H₁₁Na₂O₉P
Molecular Weight 255.08 g/mol 296.11 g/mol
Applications ATP regeneration, muscle physiology Carbohydrate synthesis (e.g., glucuronic acid)
Purity ≥97% 99.70%
References

Functional Contrast : This glucose derivative is specialized in glycosylation and polysaccharide synthesis, unlike phosphocreatine’s focus on energy dynamics .

Creatine Phosphate Disodium Salt Hydrate

Property This compound Creatine Phosphate Disodium Salt Hydrate
CAS Number 19333-65-4 922-32-7
Synonyms Phosphocreatine disodium salt hydrate Sodium creatine phosphate dibasic hydrate
Applications ATP regeneration, cardiac studies Similar to phosphocreatine
References

Both are used interchangeably in energy metabolism research .

Analytical and Research Considerations

  • Purity Testing : HPLC methods validated per ICH Q2(R1) ensure ≥97% purity for phosphocreatine .
  • Enzymatic Assays : Phosphocreatine is paired with ATP in ATP regeneration systems for sustained enzymatic activity .
  • Contradictions : Discrepancies in CAS numbers for phosphocreatine derivatives highlight the need for precise compound verification in experimental design .

Preparation Methods

Reaction Mechanism and Intermediate Isolation

The barium-free method circumvents traditional barium salt precipitation, which risks residual heavy metal contamination. As detailed in CN101492470B, the synthesis begins with phosphorylcreatinine disodium dissolved in ice-cwater (2–10× weight ratio), followed by activated carbon decolorization (5–20% w/w) at 0–5°C. Ethanol addition (4–80× weight) induces primary crystallization, yielding a crude product subjected to iterative recrystallization.

pH-Dependent Cyclization

Critical to eliminating creatine and creatinine byproducts is alkaline treatment at pH 13–14 using sodium hydroxide, which promotes cyclization of phosphorylated intermediates. Subsequent neutralization to pH 7–10 with hydrochloric acid under ice-water bath conditions minimizes hydrolysis side reactions.

Solvent Gradient Optimization

Ethanol serves dual roles as an antisolvent and impurity scavenger. Patent data indicate that incremental ethanol addition (6–100× weight) at controlled temperatures (20–80°C) reduces residual solvents to <0.1% while enhancing crystal habit uniformity.

Table 1: Barium-Free Method Performance Across Patent Examples

ParameterExample 1Example 2Example 3
Ethanol (×weight)646100
Final pH78.510
Assay Purity (%)96.897.495.9
Total Impurities (%)3.23.04.1
Transmittance (%)97.598.396.8

Ion-Exchange Resin-Mediated Synthesis

Dichlor-Phosphoryl Creatinine Intermediate Synthesis

CN103172661A outlines a nitrogen-protected reaction between creatinine and phosphorus oxychloride at reflux (15–60 min), yielding dichlor-phosphoryl creatinine. This intermediate undergoes hydrolysis in sodium hydroxide (0.5–0.7× weight) and anion-exchange resin (1–5× weight) at -5°C to prevent oxidative degradation.

Hydrolysis and Ring-Opening Dynamics

Controlled hydrolysis at pH 13–14 (60–70°C, 0.5–2 h) opens the phosphoryl chloride ring, forming disodium phosphocreatine. Cation-exchange resin (Zeo-karb C100) adjusts the pH to 8–9, precipitating inorganic phosphates for removal.

Crystallization via Gradient Cooling

Post-decolorization, ethanol (13–15× weight) is dripped into the filtrate at 50–60°C, followed by gradient cooling to 0–5°C. This stepwise cooling reduces co-crystallization of sodium chloride and unreacted creatinine, achieving 99.3% HPLC purity in optimized batches.

Table 2: Resin-Based Synthesis Outcomes

ExampleCrude Yield (g)Final Purity (%)Key Adjustments
6599.250 ml ethanol, 0–5°C cooling
724.599.2500 ml ethanol, 50–60°C drip
854.599.3100 g resin, 13 h stirring

Impurity Profiling and Control Strategies

Byproduct Generation Pathways

Both methods contend with creatinine (≤1%) and creatine (≤1%) impurities. In the barium-free approach, alkaline conditions at elevated temperatures (80°C) accelerate creatinine formation via dephosphorylation, necessitating strict pH control during cyclization. The resin method minimizes these byproducts via ion-exchange removal of sodium ions, which otherwise catalyze retro-aldol cleavage.

Decolorization Efficiency

Activated carbon (5–20% w/w) achieves 98.3% transmittance in the barium-free process when applied at ice-water temperatures. Conversely, the resin method integrates carbon treatment with resin-mediated adsorption, reducing color bodies to undetectable levels per European Pharmacopoeia standards.

Scalability and Industrial Feasibility

Solvent Recovery Systems

Ethanol consumption remains a cost driver, with the barium-free method requiring 6–100× weight ethanol per batch. Patent CN103172661A addresses this via closed-loop ethanol distillation, achieving 92% solvent recovery in pilot-scale trials.

Emerging Innovations and Patent Trends

Recent filings emphasize enzymatic phosphorylation using creatine kinase, though industrial adoption remains limited by enzyme cost . Hybrid approaches combining resin purification with barium-free crystallization are under investigation to merge the purity advantages of both methods.

Q & A

Q. What are the optimal storage conditions for disodium phosphocreatine hydrate to maintain stability in experimental settings?

this compound should be stored at -20°C in airtight, desiccated containers to prevent hydrolysis and degradation. Hydration state changes (e.g., tetrahydrate vs. anhydrous forms) can alter molecular weight and reactivity; thus, precise documentation of lot-specific hydration status is critical . For reconstitution, use nuclease-free water or buffered solutions (e.g., PBS) adjusted to neutral pH to avoid phosphate group hydrolysis .

Q. How should researchers standardize stock solutions for cellular energy metabolism assays?

Prepare stock solutions at 10–20 mM in neutral buffers (pH 7.0–7.4) and aliquot to avoid freeze-thaw cycles. Validate concentration via spectrophotometry (e.g., absorbance at 260 nm for purity checks) or enzymatic assays (e.g., coupling with creatine kinase to measure ATP regeneration). Include a creatine-free control to account for endogenous phosphocreatine interference in cell lysates .

Q. What analytical methods are recommended for quantifying this compound in biological samples?

Use high-resolution magic-angle-spinning (HR-MAS) NMR or fluorometric assays with enzymatic coupling (e.g., creatine kinase + hexokinase). For NMR, include an internal reference like creatine (10 mM in D₂O-based PBS) to calibrate chemical shifts and resolve overlapping peaks from metabolites like ATP or UDP-sugars . For fluorometry, validate linearity with a standard curve (0.1–10 µM) and account for matrix effects by spiking samples with known concentrations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in phosphocreatine recovery rates between in vitro and in vivo models?

Contradictions often arise from differences in cellular ATP demand, pH gradients, or compartmentalization (e.g., mitochondrial vs. cytosolic pools). Design experiments to:

  • Measure real-time phosphocreatine kinetics using isotopic labeling (³¹P-NMR with ¹³C-glucose tracing) .
  • Include tissue-specific controls (e.g., skeletal muscle vs. cardiac tissue) due to varying creatine kinase isoforms .
  • Use inhibitors like oligomycin (H+-ATP synthase blocker) to isolate phosphocreatine’s role in ATP buffering under metabolic stress .

Q. What experimental strategies mitigate hydration-state variability in this compound across batches?

Hydration state (e.g., tetrahydrate vs. anhydrous) impacts molar calculations. To standardize:

  • Characterize each batch via thermogravimetric analysis (TGA) to determine exact water content .
  • Adjust molecular weight in stoichiometric calculations (e.g., anhydrous MW = 255.08 vs. tetrahydrate MW = 327.14) .
  • Pre-dry aliquots under vacuum desiccation before critical experiments (e.g., crystallography or enzymatic assays) .

Q. How should researchers address conflicting data on disodium phosphocreatine’s role in inflammatory signaling?

Some studies report pro-inflammatory cytokine modulation (e.g., IL-6/IL-8), while others show neutral effects. To reconcile:

  • Control for extracellular ATP contamination , which activates purinergic receptors and confounds results. Use apyrase pretreatment to degrade ambient ATP .
  • Employ cell-type-specific models (e.g., macrophages vs. neurons) and validate via knockout systems (e.g., P2X7 receptor-deficient cells) .
  • Quantify intracellular phosphocreatine:ATP ratios via LC-MS to correlate with cytokine release .

Methodological Considerations

Q. What quality control protocols are essential for this compound in in vivo studies?

  • Verify purity (>97%) via HPLC-UV (λ = 210 nm) or elemental analysis (Na⁺ content via ICP-MS) .
  • Test for endotoxins (<0.1 EU/mg) using LAL assays to prevent immune activation in animal models .
  • Pre-screen metabolite stability in biological matrices (e.g., plasma half-life via LC-MS/MS) .

Q. How can researchers optimize disodium phosphocreatine delivery in tissue-specific models?

  • For cardiac studies , use osmotic pumps for sustained release or intraventricular injection to bypass rapid plasma clearance .
  • In neural tissue , employ blood-brain barrier-penetrating formulations (e.g., liposomal encapsulation) or intracranial microinjection .
  • For in vitro models, titrate concentrations (0.5–5 mM) based on cell type (e.g., neurons require lower doses than myocytes) .

Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing phosphocreatine-dependent metabolic flux data?

Use multivariate analysis (e.g., PCA or PLS-DA) to resolve high-dimensional datasets from metabolomics or ³¹P-NMR. Normalize to tissue weight, protein content, or internal standards (e.g., ¹³C-glucose). For time-series data, apply mixed-effects models to account for inter-subject variability .

Q. How should researchers validate phosphocreatine’s role in ATP homeostasis under hypoxic conditions?

Combine Clark-type oxygen electrodes with phosphocreatine depletion protocols (e.g., iodoacetamide treatment). Correlate ATP:ADP ratios via luciferase-based assays and validate with CRISPR-mediated creatine kinase knockdown models .

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